N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-12-8-9-6-5-7-10(13-2)11(9)14-3;/h5-7,12H,4,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJBQQPENYGEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=CC=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with ethanamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include substituted benzylamines, benzaldehydes, and benzyl alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of benzylamine derivatives on biological systems. It is often employed in the development of enzyme inhibitors and receptor ligands .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins. It also finds applications in the development of new catalysts and chemical processes .
Mechanism of Action
The mechanism of action of N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzylamine Derivatives
N-(3,4-Dimethoxybenzyl)-N-ethylamine Hydrochloride
- CAS : 40171-95-7
- Formula: C₁₂H₁₈ClNO₂
- Molecular Weight : 243.73 g/mol
- Key Differences : Ethylamine chain modified with an ethyl group (N-ethyl vs. N-ethanamine) and 3,4-dimethoxy substitution on the benzyl ring.
- Applications : Pharmaceutical intermediate .
2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine Hydrochloride
- Formula: C₁₈H₂₃ClNO₃
- Molecular Weight : 337.84 g/mol
- Key Differences : Additional methoxy group at the 5-position on the phenyl ring and a 2-methoxybenzyl substituent.
N-(3,5-Dimethoxybenzyl)-N-methylamine Hydrochloride
Ethanolamine and Phenoxyethylamine Derivatives
Diphenhydramine Hydrochloride
- CAS : 147-24-0
- Formula: C₁₇H₂₂ClNO
- Molecular Weight : 291.82 g/mol
- Key Differences : Contains a diphenylmethoxy group instead of dimethoxybenzyl.
- Applications : Antihistamine and sedative .
N-Ethyl-2-(3-methylphenoxy)ethanamine Hydrochloride
- Formula: C₁₁H₁₈ClNO
- Key Differences: Phenoxy linkage with a 3-methylphenyl group instead of dimethoxybenzyl.
Structural and Functional Analysis
Substituent Position Effects
- 2,3-Dimethoxybenzyl (Target Compound): The ortho/meta methoxy arrangement may influence lipophilicity and receptor binding compared to para-substituted analogs.
- 3,4-Dimethoxybenzyl (e.g., Dopamine derivatives): Catechol-like substitution (if hydroxylated) enhances binding to adrenergic/dopaminergic receptors .
- Phenoxy vs. Benzyl: Phenoxyethylamines (e.g., Diphenhydramine) exhibit greater conformational flexibility, affecting histamine H₁ receptor antagonism .
Pharmacological and Toxicological Profiles
Research Findings and Implications
- Safety Profiles: Ethanolamine derivatives like Diphenhydramine and the target compound share irritation hazards, emphasizing the need for protective handling .
- Synthetic Utility : N-(2,3-Dimethoxybenzyl)ethanamine HCl serves as a precursor for complex alkaloids, whereas Dopamine HCl is a direct therapeutic agent .
Biological Activity
N-(2,3-Dimethoxybenzyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its dimethoxybenzyl group attached to an ethanamine backbone. Its molecular formula is , and it has a molecular weight of approximately 215.71 g/mol. The presence of the dimethoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes . It is believed to act as an inhibitor or modulator of specific molecular targets involved in neurotransmission and cellular metabolism. Research indicates that it may influence signaling pathways related to neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
1. Neuropharmacological Effects
Research has suggested that this compound exhibits potential neuropharmacological effects, possibly through interactions with neurotransmitter receptors. Its structural similarity to other psychoactive compounds indicates potential applications in treating neurological disorders.
2. Antioxidant Properties
Preliminary studies indicate that this compound may possess antioxidant properties , contributing to cellular protection against oxidative stress. This activity could be beneficial in mitigating conditions associated with oxidative damage.
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties , showing promise in inhibiting the growth of various microbial strains. This aspect adds to its potential utility in pharmaceutical applications.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuropharmacological | Potential modulation of serotonin and dopamine receptors | |
| Antioxidant | Exhibits protective effects against oxidative stress | |
| Antimicrobial | Inhibitory effects on various microbial strains |
Selected Research Findings
- A study focused on the structure-based design of G Protein-Coupled Receptor (GPCR) inhibitors highlighted the importance of substituents like dimethoxy groups for enhancing selectivity and potency against specific kinases .
- Another investigation into phenethylamines emphasized their role in mediating inflammation and cardiovascular responses, suggesting that similar compounds could have therapeutic implications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
